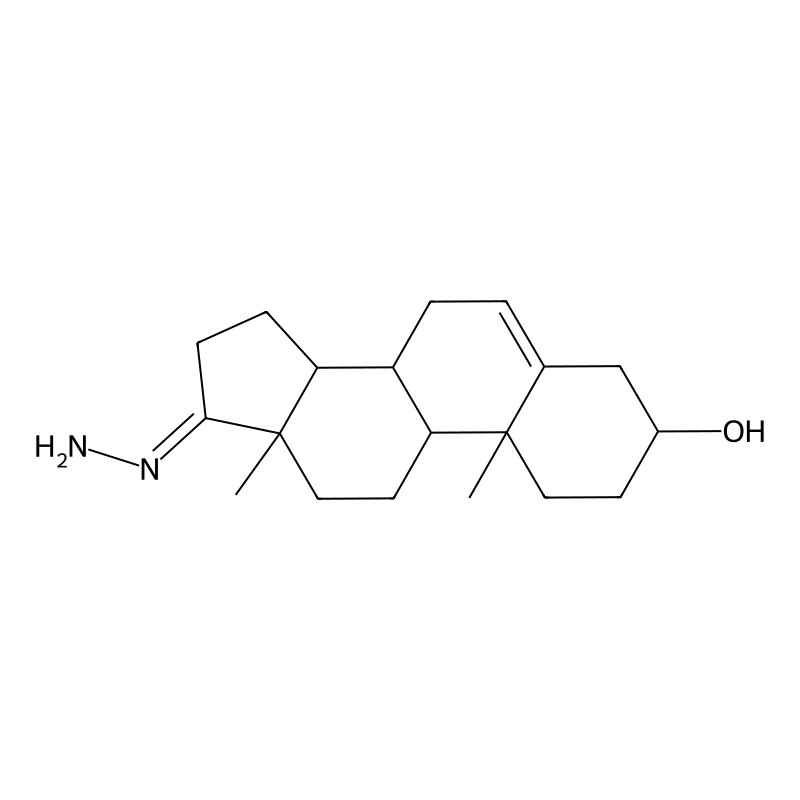Androstenone Hydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Canonical SMILES
Cancer Treatment
Field: Medical and Pharmaceutical Research.
Application: Hydrazone compounds have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research.
Antimicrobial and Antituberculosis Activity
Field: Microbiology.
Methods: Serial dilution methodology was used to test the in vitro antimicrobial activity of the compounds against various bacterial and fungal pathogens. Antituberculosis activity was assessed against M. tuberculosis H 37 RV (MTCC 200) strain using Lowenstein–Jensen (L.
Antioxidant Activity
Synthesis of Quinazolines
Field: Organic Chemistry.
Application: Hydrazones are used in the synthesis of quinazolines, a class of organic compounds that are used in the development of various drugs.
Results: The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved.
Development of Active Drugs
Field: Pharmaceutical Research.
Chemical Sensors
Field: Analytical Chemistry.
Application: Hydrazone compounds have been used in the development of chemical sensors.
Coordination Chemistry
Androstenone hydrazone is an organic compound with the chemical formula C19H30N2O and a CAS registry number of 63015-10-1. It is a derivative of androstenone, a steroid that functions as a pheromone in various species, including humans. The structure of androstenone hydrazone features a hydrazone functional group (R1R2C=N−NH2) linked to the steroid backbone, which contributes to its unique chemical properties and potential biological activities .
- Hydrolysis: It can be hydrolyzed to regenerate the corresponding carbonyl compound and hydrazine derivative.
- Formation of Azines: When reacted with a second equivalent of a carbonyl compound, it can form azines, which are compounds containing a double bond between two nitrogen atoms.
- Wolff-Kishner Reduction: Androstenone hydrazone can participate in the Wolff-Kishner reduction, where it is converted into an alkane by heating with a strong base, resulting in the elimination of nitrogen gas .
The biological activity of androstenone hydrazone has been explored primarily in the context of its potential as a pheromone and its effects on human behavior. Studies suggest that compounds like androstenone can influence social interactions and reproductive behaviors due to their olfactory properties. Additionally, there is interest in its potential anticancer properties, as some derivatives of androstenone have shown promise in inhibiting cancer cell growth .
Androstenone hydrazone can be synthesized through various methods:
- Condensation Reaction: The most common method involves the reaction of androstenone with hydrazine or an organohydrazine. This reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.
- Use of Catalysts: Catalysts may be employed to enhance the yield and selectivity of the reaction.
- Alternative Synthetic Routes: Other synthetic approaches can involve modifications of existing steroid frameworks or employing different hydrazine derivatives to achieve specific structural variations .
Androstenone hydrazone has several potential applications:
- Pheromone Research: Due to its relationship with androstenone, it is studied for its role in pheromonal communication among animals and humans.
- Bioconjugation Strategies: Its stability at physiological pH makes it suitable for drug delivery systems where targeted release is necessary.
- Anticancer Research: As part of ongoing studies into steroid derivatives, androstenone hydrazone is being evaluated for its potential therapeutic effects against cancer cells .
Research on interaction studies involving androstenone hydrazone focuses on its binding affinity and effects on biological receptors. Studies indicate that compounds related to androstenone can interact with androgen receptors and olfactory receptors, influencing physiological responses. Additionally, investigations into its interactions with other biomolecules are ongoing to determine its efficacy as a therapeutic agent .
Several compounds are structurally or functionally similar to androstenone hydrazone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Androstenedione | A ketosteroid precursor to testosterone | Lacks the hydrazone functional group |
| Testosterone | A primary male sex hormone | Contains an additional hydroxyl group |
| Estradiol | An estrogen steroid hormone | Different biological activity compared to androstenones |
| 5α-Androstane | Saturated form of androstenes | Lacks double bonds present in androstenones |
Androstenone hydrazone is unique due to its specific hydrazone linkage, which alters its reactivity and biological properties compared to these similar compounds. Its potential applications in drug delivery and pheromone research further distinguish it from other steroids .








